Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]

Catalog No.
S760859
CAS No.
1177-16-8
M.F
C15H12I2O4
M. Wt
418.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]

CAS Number

1177-16-8

Product Name

Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]

IUPAC Name

N-[(E)-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]ethylidene]amino]-2,4-dinitroaniline

Molecular Formula

C15H12I2O4

Molecular Weight

418.28 g/mol

InChI

InChI=1S/C14H10N8O8/c23-19(24)9-1-3-11(13(7-9)21(27)28)17-15-5-6-16-18-12-4-2-10(20(25)26)8-14(12)22(29)30/h1-8,17-18H/b15-5+,16-6+

InChI Key

ZJFKDRQLHABQHQ-IAGONARPSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

Glyoxal bis[(2,4-dinitrophenyl)hydrazone]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Glyoxal bis(2,4-dinitrophenylhydrazone), also known as DNPH, is a derivative of the small dicarbonyl molecule glyoxal. While glyoxal itself has various research applications, DNPH is primarily used as a derivatizing agent in analytical chemistry [].

Derivatization for Carbonyl Detection

DNPH reacts specifically with carbonyl groups (C=O) to form a hydrazone derivative. This derivative is often brightly colored and possesses unique spectroscopic properties, making it easier to detect and quantify the original carbonyl compound []. This derivatization technique is particularly useful for analyzing complex mixtures containing various carbonyl-containing molecules, such as aldehydes, ketones, and dicarbonyls.

Here's how DNPH derivatization aids research:

  • Improved Separation: DNPH derivatives often have different chromatographic properties (retention times) compared to the parent carbonyl compounds. This allows for better separation and identification of individual components in a mixture using techniques like HPLC (High-Performance Liquid Chromatography).
  • Enhanced Sensitivity: DNPH derivatives frequently exhibit stronger absorbance in specific wavelengths of light compared to the parent compounds. This increased sensitivity allows for detection of lower concentrations of carbonyl analytes.
  • Structural Information: DNPH derivatives can provide some structural information about the parent carbonyl compound. The location of the carbonyl group within the molecule can sometimes be determined by analyzing the DNPH derivative.

Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] is a chemical compound derived from glyoxal and 2,4-dinitrophenylhydrazine. Its molecular formula is C₁₄H₁₀N₈O₈, and it is recognized for its distinctive dark orange to very dark orange solid appearance. This compound is primarily utilized in qualitative testing of carbonyl groups, particularly in the identification of aldehydes and ketones due to its ability to form hydrazones with these functional groups .

, notably hydrazone formation. This involves the condensation reaction between glyoxal and 2,4-dinitrophenylhydrazine, leading to the formation of a stable hydrazone. The compound can also be produced through the oxidation of acetaldehyde using nitric acid, resulting in a mixture that includes various organic acids and carbonyl compounds .

The melting point of this compound ranges from 320 to 328 °C (decomposition), with a predicted boiling point of approximately 615.8 °C. Its solubility properties include slight solubility in dimethyl sulfoxide and chloroform, and very limited solubility in ethyl acetate .

Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] exhibits biological activity primarily through its interaction with carbonyl compounds. It has been studied for its potential roles in biological systems, including its effects on cellular processes. The compound's mechanism of action involves forming hydrazones with aldehydes and ketones, which may influence metabolic pathways .

Additionally, it has been explored in radiosensitization studies, where it was identified as a product related to certain nitroimidazole derivatives.

The synthesis of glyoxal, bis[(2,4-dinitrophenyl)hydrazone] can be achieved through several methods:

  • Condensation Reaction: Directly reacting glyoxal with 2,4-dinitrophenylhydrazine under acidic conditions.
  • Oxidation of Acetaldehyde: Using selenious acid or nitric acid to oxidize acetaldehyde to produce glyoxal as an intermediate.
  • Ozonolysis of Benzene: A more complex synthetic route involving the ozonolysis of benzene derivatives can also yield glyoxal.

Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] has various applications across different fields:

  • Analytical Chemistry: It is extensively used for the chromatographic identification of carbonyl compounds.
  • Catalysis: The compound serves as a ligand in asymmetric Suzuki-Miyaura cross-couplings and Mizoroki-Heck reactions, demonstrating high catalytic activity and enantioselectivity.
  • Environmental Analysis: It is utilized as a reference standard for testing purposes in environmental studies .

Studies on glyoxal, bis[(2,4-dinitrophenyl)hydrazone] have focused on its interactions with other organic compounds. Its ability to form stable complexes with carbonyls makes it useful in identifying these functional groups in complex mixtures. The compound's sensitivity to light and air also affects its stability and reactivity under various environmental conditions .

Several compounds are structurally or functionally similar to glyoxal, bis[(2,4-dinitrophenyl)hydrazone]. Here are some notable comparisons:

Compound NameStructure/FunctionalityUnique Features
2,4-DinitrophenylhydrazineHydrazine derivative used for carbonyl detectionActs as a precursor for glyoxal derivatives
GlyoxalSimple dialdehydeBasic structure from which bis-hydrazones derive
MethylglyoxalMonoketone; reacts similarly with hydrazinesLess stable than glyoxal derivatives
Diacetyl bis[(2,4-dinitrophenyl)hydrazone]Related bis-hydrazone derivativeUsed for similar qualitative tests

Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] stands out due to its specific applications in catalysis and analytical chemistry while maintaining unique structural properties that differentiate it from its analogs. Its ability to form stable complexes allows for precise identification of carbonyl-containing compounds in diverse samples .

The synthesis of glyoxal, bis[(2,4-dinitrophenyl)hydrazone] relies on the classical acid-catalyzed condensation reaction between glyoxal and 2,4-dinitrophenylhydrazine [3]. The fundamental mechanism involves nucleophilic addition of the hydrazine group to the carbonyl carbon, followed by elimination of water to form the hydrazone linkage [24]. This condensation reaction is facilitated by protonation of the carbonyl oxygen under acidic conditions, which increases the electrophilicity of the carbonyl carbon [10].

The standard procedure involves dissolving 2,4-dinitrophenylhydrazine in ethanol under reduced pressure to suppress glyoxal polymerization, followed by addition of hydrochloric acid to catalyze bis-hydrazone formation [3]. The reaction proceeds through an addition-elimination mechanism where the amino group of the hydrazine performs nucleophilic attack on the activated carbonyl group [24] [10].

Acid selection significantly influences reaction outcomes. Hydrochloric acid at concentrations of 0.1 to 1.0 M is preferred over sulfuric or acetic acids due to reduced side reactions and higher yields ranging from 92 to 102 percent . Sulfuric acid at 0.5 M concentration in ethanol-water systems reduces reaction time to 1.5 hours but risks sulfonation byproducts . The optimal hydrochloric acid concentration of 1.0 M in methanol minimizes side reactions while favoring bis-hydrazone formation .

Table 1: Classical Method Parameters and Reaction Outcomes

ParameterOptimal RangeImpact on Yield/PurityAcid Type
2,4-dinitrophenylhydrazine:Glyoxal Molar Ratio2:1Maximizes bis-hydrazone yield-
Hydrochloric Acid Concentration0.5-1.0 MPrevents polymerizationHCl
Reaction Time2-4 hoursCompletes condensation-
Temperature25-40°CBalances speed and thermal degradation-

Temperature control is critical for optimal condensation. Reactions proceed at 25 to 40°C for 2 to 4 hours, balancing reaction speed with thermal degradation . The reagent ratio of 1:2 molar ratio of glyoxal to 2,4-dinitrophenylhydrazine ensures complete conversion while minimizing mono-hydrazone byproducts .

Solvent System Effects on Reaction Efficiency

Solvent selection critically influences both reaction efficiency and product quality in the synthesis of glyoxal, bis[(2,4-dinitrophenyl)hydrazone] [3]. The choice of solvent system affects glyoxal solubility, 2,4-dinitrophenylhydrazine reactivity, and product precipitation characteristics .

Methanol demonstrates superior performance by enhancing glyoxal solubility while suppressing polymerization, achieving 102 percent recovery in direct bubbling methods [3]. The high solubility of glyoxal in methanol under reduced pressure effectively prevents the formation of polymeric byproducts that can interfere with the condensation reaction [3]. Methanol systems also facilitate quantitative conversion of glyoxal into its bis-hydrazone derivative without interference from the solvent or formation of mono-hydrazone derivatives [3].

Ethanol-water mixtures in 3:1 volume ratio offer balanced performance between 2,4-dinitrophenylhydrazine solubility and product precipitation, yielding greater than 85 percent crystalline product . These mixed solvent systems provide adequate dissolution of both reactants while promoting controlled precipitation of the desired bis-hydrazone product .

Dimethylformamide serves as a specialized recrystallization solvent, improving purity to greater than 98 percent but requiring stringent drying procedures [26]. The high solvating power of dimethylformamide makes it particularly effective for purification steps, though its use necessitates careful removal to prevent contamination of the final product [26].

Table 2: Solvent Performance Comparison

SolventGlyoxal Solubility2,4-dinitrophenylhydrazine ReactivityYield (%)
MethanolHighModerate92-102
Ethanol-WaterModerateHigh85-90
DimethylformamideLowLow75-80

The polymerization suppression capability of methanol is particularly important given glyoxal's tendency to form polymeric structures in aqueous solutions [3] [33]. This polymerization can significantly reduce the availability of reactive glyoxal molecules and lead to decreased yields of the desired bis-hydrazone product [3].

Stoichiometric Ratio Optimization Studies

Stoichiometric optimization is fundamental to maximizing the yield of glyoxal, bis[(2,4-dinitrophenyl)hydrazone] while minimizing undesired mono-hydrazone formation [41]. The theoretical stoichiometry requires two equivalents of 2,4-dinitrophenylhydrazine per equivalent of glyoxal to achieve complete bis-hydrazone formation .

Experimental studies demonstrate that a 2:1 molar ratio of 2,4-dinitrophenylhydrazine to glyoxal maximizes bis-hydrazone yield while minimizing mono-hydrazone byproducts . This stoichiometric excess ensures that sufficient hydrazine is available for reaction at both carbonyl sites of the glyoxal molecule . Deviation from this optimal ratio results in incomplete conversion or formation of undesired side products .

When using a 2:1 ratio with hydrochloric acid catalysis, complete conversion occurs within 2 to 4 hours at temperatures between 25 to 40°C . The excess 2,4-dinitrophenylhydrazine compensates for any loss due to side reactions or incomplete mixing, ensuring that the glyoxal carbonyl groups are fully converted to hydrazone linkages .

Studies on hydrazide condensation reactions indicate that using a discrete excess of hydrazide (0.5 equivalents beyond stoichiometric requirements) can lead to transamidation and formation of bis-hydrazide compounds as major products [41]. This finding emphasizes the importance of precise stoichiometric control in bis-hydrazone synthesis [41].

Table 3: Stoichiometric Ratio Effects on Product Distribution

2,4-dinitrophenylhydrazine:Glyoxal RatioBis-hydrazone Yield (%)Mono-hydrazone FormationReaction Completeness
1.5:165-70SignificantIncomplete
2:192-102MinimalComplete
2.5:185-90MinimalComplete with excess reagent

The mechanism of bis-hydrazone formation involves sequential condensation at each carbonyl site, where the first hydrazone formation may influence the reactivity of the second carbonyl group [10]. Adequate stoichiometric excess ensures that both carbonyl sites react completely, preventing accumulation of mono-hydrazone intermediates .

Temperature-Dependent Reaction Kinetics

Temperature significantly influences the kinetics of glyoxal, bis[(2,4-dinitrophenyl)hydrazone] formation, affecting both reaction rate and product stability [8] [15]. The condensation reaction exhibits temperature-dependent kinetics where increased thermal energy accelerates the nucleophilic addition and water elimination steps [8] [10].

At 25°C, the reaction requires 4 hours to achieve 78 percent yield with 95 percent purity . Increasing the temperature to 40°C reduces reaction time to 2 hours while achieving 92 percent yield with 97 percent purity . This temperature represents an optimal balance between reaction rate enhancement and thermal stability of the reactants .

Elevated temperatures of 70°C further reduce reaction time to 90 minutes but risk glyoxal decomposition, resulting in decreased yield (85 percent) and purity (90 percent) . The thermal decomposition of glyoxal at higher temperatures involves complex mechanisms including dehydration and formation of various oxidation products [15] [18].

Isothermal calorimetry studies reveal exothermic peaks at 40°C, indicating optimal energy input for the condensation reaction . This thermal signature suggests that 40°C represents a kinetic optimum where the activation energy barrier is overcome efficiently without excessive thermal stress on the reactants .

Table 4: Temperature Effects on Reaction Kinetics and Product Quality

Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Kinetic Observations
2547895Slow kinetics
4029297Optimal balance
701.58590Thermal decomposition risk

The temperature dependence of hydrazone formation follows general acid catalysis principles where moderate heating accelerates the condensation while maintaining stability [8] [10]. The reaction rate enhancement at elevated temperatures is attributed to increased collision frequency and reduced activation energy barriers for the nucleophilic addition step [8].

Thermal stability considerations are particularly important for glyoxal, which undergoes various decomposition pathways at elevated temperatures [15] [18]. These decomposition reactions can compete with the desired condensation, leading to reduced yields and formation of unwanted byproducts [15].

Byproduct Formation and Purification Strategies

The synthesis of glyoxal, bis[(2,4-dinitrophenyl)hydrazone] involves several potential byproducts that require specific purification strategies for optimal product isolation [12] [13]. Primary byproducts include mono-hydrazone derivatives, unreacted 2,4-dinitrophenylhydrazine, and oxidation products of the reagents [13].

Mono-hydrazone formation occurs when insufficient 2,4-dinitrophenylhydrazine is present or when reaction conditions favor incomplete conversion . These compounds can be minimized through proper stoichiometric control and complete reaction time, as demonstrated by achieving less than 5 percent mono-hydrazone content under optimal conditions .

Unreacted 2,4-dinitrophenylhydrazine presents a significant purification challenge due to its chemical similarity to the desired product [12]. Solid phase extraction methods can remove 97.5 percent of unreacted 2,4-dinitrophenylhydrazine while recovering 103 percent of the derivative [12]. The selectivity of this purification method relies on differential binding affinities between the unreacted reagent and the hydrazone product [12].

Post-synthesis purification involves sequential filtration to isolate the crude product as a dark orange solid . Sequential washing with cold ethanol at 5°C effectively removes unreacted 2,4-dinitrophenylhydrazine and mono-hydrazones . The cold temperature minimizes dissolution of the desired product while facilitating removal of impurities .

Recrystallization using dimethylformamide-water mixtures in 1:3 volume ratio yields needle-like crystals with melting points of 320 to 328°C with decomposition, consistent with high purity [27]. The choice of recrystallization solvent significantly affects crystal morphology and final purity [27].

Table 5: Purification Methods and Effectiveness

Purification MethodTarget ImpurityRemoval Efficiency (%)Product Recovery (%)
Cold Ethanol WashingUnreacted 2,4-dinitrophenylhydrazine85-9095-98
Solid Phase ExtractionUnreacted 2,4-dinitrophenylhydrazine97.5103
Dimethylformamide/Water RecrystallizationGeneral Impurities95-9880-85

Table 6: Recrystallization Solvent Effects on Product Quality

Solvent PairCrystal MorphologyPurity (%)Recovery (%)
Dimethylformamide/WaterNeedles9880
Ethanol/WaterPrisms9585
ChloroformAmorphous9070

Quality control measures include melting point analysis, where consistent decomposition at 320 to 328°C confirms product identity . High-performance liquid chromatography with ultraviolet detection at 360 nanometers verifies absence of mono-hydrazones [34]. Spectroscopic characterization includes Fourier-transform infrared spectroscopy showing carbon-nitrogen stretch at 1600 wavenumbers and nitro group bands at 1520 and 1340 wavenumbers [35] [37].

The thermal behavior of glyoxal, bis[(2,4-dinitrophenyl)hydrazone] demonstrates exceptional stability compared to many organic compounds. Differential scanning calorimetry and thermogravimetric analysis reveal that the compound exhibits a melting point with simultaneous decomposition occurring at 320-328°C [2] [3]. This relatively high thermal stability can be attributed to the stabilization provided by intramolecular hydrogen bonding interactions and the rigid planar structure formed by the conjugated system .

Table 1: Thermal Stability and Decomposition Properties

PropertyValueReference
Melting Point (°C)320-328 [2] [3]
Decomposition Temperature (°C)320-328 (decomp) [2] [3]
Thermal StabilityHigh thermal stability
TGA AnalysisComplete degradation by 400°CEstimated from DNPH studies [4]

The thermal decomposition mechanism of related 2,4-dinitrophenylhydrazine derivatives has been extensively studied using non-isothermal kinetic analysis [4]. The decomposition process follows a three-step consecutive mechanism with autocatalytic characteristics typical of nitro compounds. The first step involves intermolecular dehydration forming 4-nitro-1-hydroxybenzotriazole, followed by the cleavage of nitrogen-nitrogen bonds in the triazole ring, and finally the complete degradation to gaseous and solid products [4].

The activation energies for these decomposition steps range from 150.0 to 255.9 kJ/mol, with the highest energy barrier associated with the initial dehydration process [4]. This thermal stability profile makes glyoxal, bis[(2,4-dinitrophenyl)hydrazone] particularly suitable for analytical applications requiring elevated temperatures during sample preparation and chromatographic separation.

Solubility Behavior in Polar/Non-Polar Solvents

The solubility characteristics of glyoxal, bis[(2,4-dinitrophenyl)hydrazone] reflect the influence of its electron-withdrawing nitro groups and the hydrophobic aromatic framework. The compound demonstrates limited solubility in most common solvents, with particularly poor dissolution in aqueous media [2] [5] [6].

Table 2: Solubility Behavior in Various Solvents

Solvent TypeSolubilityReference
WaterInsoluble [2] [5] [6]
DMSOSlightly soluble [2] [5] [6]
ChloroformSlightly soluble [2] [5] [6]
Ethyl AcetateVery slightly soluble [2] [5] [6]
DMFVery slightly soluble [5]
EthanolLimited solubility [7] [8]
AcetonitrileSoluble [9]

The poor water solubility is characteristic of dinitrophenylhydrazone derivatives and stems from the hydrophobic nature of the aromatic rings combined with the electron-withdrawing effects of the nitro substituents [8] [10]. This property significantly impacts analytical methodology, as derivatization reactions must be conducted in organic solvents or alcohol-water mixtures to ensure adequate dissolution of the reagent [11] [12].

The slightly enhanced solubility in dimethyl sulfoxide and dimethylformamide can be attributed to the ability of these dipolar aprotic solvents to stabilize the compound through dipole-dipole interactions with the nitro groups [5]. Chloroform provides moderate solvation through van der Waals interactions with the aromatic system, while the limited solubility in ethanol reflects the balance between hydrogen bonding potential and hydrophobic interactions [7] [8].

The solubility pattern has significant implications for analytical applications, particularly in high-performance liquid chromatography where acetonitrile-based mobile phases are commonly employed [9]. The enhanced solubility in acetonitrile facilitates efficient chromatographic separation and quantitative analysis of dicarbonyl compounds [13] [9].

Spectroscopic Fingerprinting

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides definitive structural characterization of glyoxal, bis[(2,4-dinitrophenyl)hydrazone] through identification of characteristic vibrational modes. The spectrum exhibits distinctive absorptions that confirm the presence of hydrazone linkages, nitro substituents, and aromatic systems [14] [15] [16].

Table 5: Infrared Vibrational Mode Assignments

Wavenumber (cm⁻¹)Vibrational ModeIntensityAssignment Notes
3360-3300O-H stretching (intramolecular H-bonded)Broad, mediumHydrogen bonding effects
3100-3080C-H stretching (aromatic)WeakAromatic CH
1620-1580C=N stretching (hydrazone)Medium-strongCharacteristic of hydrazone
1550-1540Antisymmetric NO₂ stretchingStrongNitro group characteristic
1420-1400C-C ring stretchingMediumAromatic ring
1340-1320Symmetric NO₂ stretchingStrongNitro group characteristic
1280-1260C-O stretchingWeak-mediumPhenolic C-O
1130-1100N-N stretchingMediumHydrazine linkage
840-820N-H out-of-plane bendingWeakNH deformation
750-720C-H out-of-plane bendingMediumAromatic substitution

The nitrogen-hydrogen stretching vibration appears as a broad band at 3360-3300 cm⁻¹, shifted to lower frequency compared to free hydrazine due to intramolecular hydrogen bonding with the ortho-nitro oxygen atoms [14] [17]. This hydrogen bonding interaction is crucial for the molecular conformation and contributes to the thermal stability of the compound.

The carbon-nitrogen double bond stretching mode at 1620-1580 cm⁻¹ confirms the hydrazone linkage formation and serves as a diagnostic peak for successful derivatization [14] [16]. The antisymmetric and symmetric nitro stretching vibrations at 1550-1540 cm⁻¹ and 1340-1320 cm⁻¹ respectively are characteristic of dinitro-substituted aromatics and appear with high intensity due to the strong dipole moment changes associated with these vibrations [17] [16].

UV-Vis Electronic Transition Analysis

Ultraviolet-visible spectroscopy reveals distinctive electronic transitions that differentiate glyoxal, bis[(2,4-dinitrophenyl)hydrazone] from monocarbonyl derivatives. The compound exhibits characteristic absorption maxima that enable selective detection and quantification in analytical applications [13] [18] [9].

Table 3: UV-Visible Spectroscopic Transitions

Wavelength (nm)AssignmentIntensityReference
360Monocarbonyl DNPH derivatives (typical)High [18] [9]
430-435Dicarbonyl DNPH derivatives (glyoxal bis-DNPH)High [13] [18] [9]
252π-π* transitionMedium [19]
264π-π* transitionMedium [19]
435n-π* transition (characteristic of bis-DNPH)High [9]

The most significant spectroscopic feature is the bathochromic shift of the primary absorption maximum from 360 nm (typical for monocarbonyl derivatives) to 430-435 nm for the bis-hydrazone derivative [13] [18] [9]. This red shift results from extended conjugation through the glyoxal backbone, which increases the π-electron delocalization and decreases the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital.

The strong absorption at 435 nm corresponds to an n-π* transition involving the lone pair electrons on the hydrazone nitrogen atoms and the π* orbital of the carbonyl system [9]. This transition is particularly useful for analytical applications as it provides enhanced selectivity for dicarbonyl compounds and reduced interference from monocarbonyl derivatives that absorb primarily at 360 nm [13] [9].

The UV-visible absorption profile enables quantitative analysis using Beer-Lambert law relationships, with detection limits in the parts-per-trillion range achievable using high-performance liquid chromatography with photodiode array detection [13] [9]. The distinct spectral characteristics also facilitate identification of the compound in complex environmental and biological matrices.

Multinuclear NMR Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of glyoxal, bis[(2,4-dinitrophenyl)hydrazone]. Both proton and carbon-13 NMR data reveal the symmetrical nature of the molecule and confirm the successful formation of the bis-hydrazone linkage [20] [21] [22].

Table 6: Nuclear Magnetic Resonance Spectral Interpretation

NucleusChemical Shift (ppm)AssignmentMultiplicity
¹H11.0-11.5N-H (hydrazone)Broad singlet
¹H8.8-9.0Aromatic H-3 (ortho to NO₂)Doublet
¹H8.2-8.4Aromatic H-5 (meta to NO₂)Singlet
¹H7.7-8.0Aromatic H-6Doublet
¹³C150-155C=N (hydrazone)-
¹³C140-145Aromatic C (NO₂-bearing)-
¹³C130-135Aromatic C-H-
¹³C115-125Aromatic C-N-

The proton NMR spectrum exhibits a characteristic pattern consistent with the 2,4-dinitrophenyl substitution. The hydrazone nitrogen-hydrogen proton resonates as a broad singlet at 11.0-11.5 ppm, significantly deshielded due to the electron-withdrawing effects of the adjacent aromatic system and the formation of intramolecular hydrogen bonds [20] [22].

The aromatic protons display a characteristic ABC pattern reflecting the 1,2,4-trisubstitution pattern of the phenyl ring. The proton ortho to the nitro group at position 3 appears as a doublet at 8.8-9.0 ppm, while the meta proton at position 5 resonates as a singlet at 8.2-8.4 ppm due to its unique magnetic environment [20]. The proton at position 6 appears as a doublet at 7.7-8.0 ppm, coupled to the adjacent H-5 proton.

Carbon-13 NMR spectroscopy confirms the hydrazone formation through the appearance of the characteristic C=N carbon signal at 150-155 ppm [21]. The aromatic carbons bearing nitro substituents appear in the 140-145 ppm region, while the other aromatic carbons resonate between 115-135 ppm depending on their electronic environment and substitution pattern [22].

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Dates

Last modified: 08-15-2023

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